
2-Fluoro-4-methylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methylpyrimidine-5-carbaldehyde is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
The synthesis of 2-Fluoro-4-methylpyrimidine-5-carbaldehyde involves several steps. One common method includes the fluorination of a pyrimidine precursor. The reaction typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
2-Fluoro-4-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted pyrimidines.
Scientific Research Applications
2-Fluoro-4-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Fluorinated pyrimidines are explored for their potential use in drug development, particularly in the design of anticancer and antiviral agents.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methylpyrimidine-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. For example, fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, making them effective anticancer agents .
Comparison with Similar Compounds
2-Fluoro-4-methylpyrimidine-5-carbaldehyde can be compared with other fluorinated pyrimidines such as:
5-Fluorouracil: Widely used in cancer treatment, 5-Fluorouracil inhibits thymidylate synthase and disrupts DNA synthesis.
2-Fluoro-4-methylpyridine: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical transformations.
The uniqueness of this compound lies in its combination of the fluorine atom and the aldehyde group, which provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
2-fluoro-4-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c1-4-5(3-10)2-8-6(7)9-4/h2-3H,1H3 |
InChI Key |
ICWMCIGMORYVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


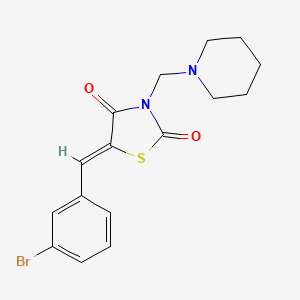
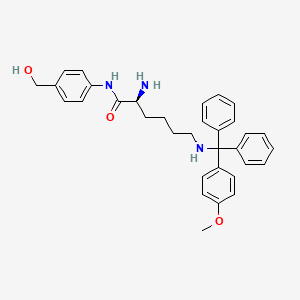

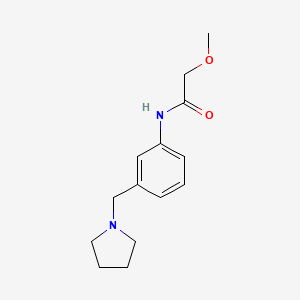
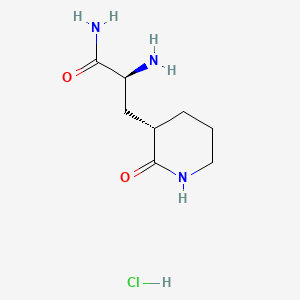
![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)
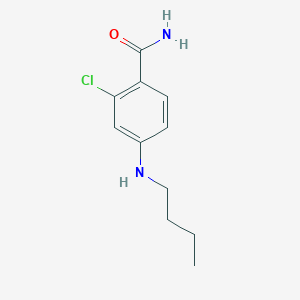
![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)
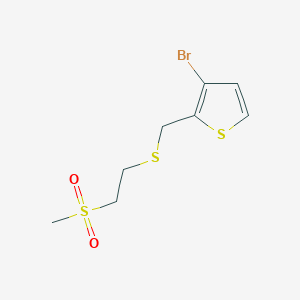
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)



